molecular formula C12H16N2O B12623689 (3R)-3-benzyl-1,4-diazepan-2-one CAS No. 922178-64-1

(3R)-3-benzyl-1,4-diazepan-2-one

Cat. No.: B12623689
CAS No.: 922178-64-1
M. Wt: 204.27 g/mol
InChI Key: UCHOEUCVEUIWFO-LLVKDONJSA-N
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Description

(3R)-3-Benzyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound featuring a diazepanone core substituted with a benzyl group at the 3-position in the (R)-configuration. This scaffold is notable for its versatility in medicinal chemistry, particularly as a pharmacophore in dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes treatment . Its structural flexibility allows for diverse substitutions, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

922178-64-1

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(3R)-3-benzyl-1,4-diazepan-2-one

InChI

InChI=1S/C12H16N2O/c15-12-11(13-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)/t11-/m1/s1

InChI Key

UCHOEUCVEUIWFO-LLVKDONJSA-N

Isomeric SMILES

C1CN[C@@H](C(=O)NC1)CC2=CC=CC=C2

Canonical SMILES

C1CNC(C(=O)NC1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-benzyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-benzyl-1,2-diaminoethane with a suitable carbonyl compound, followed by cyclization to form the diazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of (3R)-3-benzyl-1,4-diazepan-2-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-benzyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepanes with different functional groups.

Scientific Research Applications

Pharmacological Properties

Benzodiazepines, including (3R)-3-benzyl-1,4-diazepan-2-one, exhibit a range of pharmacological effects due to their action on the central nervous system. The primary mechanisms include:

  • Anxiolytic Effects : These compounds enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased inhibitory neurotransmission. This property is beneficial for treating anxiety disorders and panic attacks .
  • Sedative and Hypnotic Effects : Benzodiazepines are commonly used as sedatives and hypnotics for short-term management of insomnia due to their ability to induce sleep quickly and effectively .
  • Anticonvulsant Activity : They are also employed in the management of seizure disorders, providing rapid relief from acute seizures by increasing GABAergic activity .

Therapeutic Applications

The therapeutic applications of (3R)-3-benzyl-1,4-diazepan-2-one can be categorized as follows:

Anxiety Disorders

Numerous studies have demonstrated the efficacy of benzodiazepines in treating generalized anxiety disorder and social anxiety disorder. The anxiolytic effects are attributed to their ability to modulate GABA_A receptor activity, resulting in reduced neuronal excitability .

Seizure Management

Benzodiazepines are integral in the management of various seizure types. Their rapid onset of action makes them suitable for emergency treatment protocols in acute seizure episodes .

Muscle Relaxant

The muscle relaxant properties of benzodiazepines are utilized in conditions characterized by muscle spasms and spasticity, such as multiple sclerosis and spinal cord injuries .

Efficacy in Acute Seizures

A study highlighted the pharmacokinetics of diazepam, a closely related compound, demonstrating its effectiveness in elevating seizure thresholds when administered intravenously. This provides a comparative basis for understanding (3R)-3-benzyl-1,4-diazepan-2-one's potential in similar applications .

Long-term Use Implications

Research indicates that long-term use of benzodiazepines can lead to tolerance and dependence issues. A comprehensive review suggests that while benzodiazepines are effective for short-term use, careful monitoring is necessary to mitigate risks associated with prolonged therapy .

Comparative Analysis Table

ApplicationMechanismRelated CompoundsNotes
Anxiety DisordersGABA_A receptor modulationDiazepam, ClonazepamEffective for short-term relief
Seizure ManagementIncreases GABAergic activityLorazepam, MidazolamRapid action in emergencies
Muscle RelaxationCNS depressant effectsTizanidineUsed in spasticity management

Mechanism of Action

The mechanism of action of (3R)-3-benzyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Structural Analogues in DPP-4 Inhibition

Several 1,4-diazepan-2-one derivatives have been developed as DPP-4 inhibitors. Key examples include:

Compound Substitution Pattern DPP-4 IC₅₀ (nM) Selectivity Notes Source
(3R)-3-Benzyl-1,4-diazepan-2-one 3R-Benzyl Not reported Intermediate in lead optimization
3R-Methyl-1-cyclopropyl derivative 3R-Methyl, 1-cyclopropyl 8.0 High oral bioavailability
3R,6R-Dimethyl derivative 3R,6R-Dimethyl 9.7 Enhanced metabolic stability
(3R)-3-Trifluoroethyl derivative 3R-Trifluoroethyl <10 Improved selectivity over DPP-8/9

Key Findings :

  • The trifluoroethyl substitution (e.g., in compound CID 55298879) enhances selectivity for DPP-4 over related enzymes (DPP-8/9), reducing off-target effects .
  • Cyclopropyl or methyl groups at the 1- or 6-positions improve metabolic stability and oral bioavailability .

Antimicrobial and Antioxidant Analogues

Bicyclic diazepanone derivatives exhibit distinct biological activities:

Compound Structure Antimicrobial Activity (Tested Strains) Antioxidant Activity Source
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclic framework with benzyl Active against S. aureus, B. subtilis, A. hydrophila Moderate
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclic, no benzyl substituent Broad-spectrum (Gram-positive/-negative) High
(3R)-3-Benzyl-1,4-diazepan-2-one Monocyclic, 3R-benzyl Not reported Not tested N/A

Key Findings :

  • Bicyclic frameworks (e.g., dioxobicyclo derivatives) demonstrate broader antimicrobial spectra compared to monocyclic analogs, likely due to increased rigidity and membrane interaction .
  • The benzyl substituent in bicyclic compounds enhances lipophilicity, improving penetration into bacterial cells .

Physicochemical and Spectroscopic Comparisons

Spectroscopic data for benzyl-substituted diazepanones:

Compound IR (C=O stretch, cm⁻¹) NMR (¹H, Key Signals) Molecular Formula Source
1-Benzyl-3-phenethyl-1,4-diazepan-2-one 1637 δ 7.2–7.4 (ArH, 10H), δ 3.8 (NCH₂Ph) C₂₀H₂₅N₂O
4-Benzyl-3-phenethyl-1,4-diazepan-2-one 1666 δ 7.3–7.5 (ArH, 10H), δ 4.1 (CONH) C₂₀H₂₅N₂O
(3R)-3-Benzyl-1,4-diazepan-2-one Not reported Not reported C₁₂H₁₄N₂O

Key Findings :

  • Positional isomerism (1-benzyl vs. 4-benzyl) alters electronic environments, evidenced by shifts in C=O IR stretches (1637 vs. 1666 cm⁻¹) .
  • Both isomers share similar molecular weights but differ in hydrogen bonding and solubility due to substituent placement.

Biological Activity

(3R)-3-benzyl-1,4-diazepan-2-one is a compound belonging to the class of diazepines, which are characterized by their seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of (3R)-3-benzyl-1,4-diazepan-2-one can be represented as follows:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}

This structure features a benzyl group attached to the diazepan ring, which is pivotal for its biological activity.

The biological activity of (3R)-3-benzyl-1,4-diazepan-2-one can be attributed to its interaction with various neurotransmitter systems:

  • GABA Receptor Modulation : Similar to other benzodiazepines, it may enhance the action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission. This mechanism is crucial for its anxiolytic and sedative effects.
  • Serotonergic Activity : Some studies suggest that diazepine derivatives can also interact with serotonin receptors, contributing to their mood-stabilizing properties.

Biological Activities

The compound has been studied for several pharmacological effects:

  • Anxiolytic Effects : Research indicates that compounds with a diazepine structure often exhibit anxiety-reducing properties. For instance, in animal models, (3R)-3-benzyl-1,4-diazepan-2-one showed significant anxiolytic effects comparable to established benzodiazepines.
  • Antidepressant Potential : Preliminary studies have suggested that this compound may possess antidepressant-like effects by modulating neurotransmitter levels in the brain.
  • Neuroprotective Properties : There is evidence indicating that diazepine derivatives can protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnxiolyticSignificant reduction in anxiety-like behavior in rodent models
AntidepressantImprovement in depressive symptoms in forced swim tests
NeuroprotectionReduced neuronal cell death in oxidative stress models

Detailed Research Findings

A study published in PubMed Central highlighted the synthesis and evaluation of various diazepine derivatives, including (3R)-3-benzyl-1,4-diazepan-2-one. The research demonstrated that this compound exhibited a high affinity for GABA_A receptors, leading to enhanced anxiolytic effects in preclinical trials. The findings also suggested potential as a treatment for anxiety disorders due to its favorable pharmacokinetic profile and safety margin when compared to traditional benzodiazepines .

Another investigation focused on the neuroprotective effects of diazepine derivatives. In vitro experiments showed that (3R)-3-benzyl-1,4-diazepan-2-one could significantly reduce apoptosis in neuronal cell cultures exposed to oxidative stressors. This indicates a promising avenue for further research into its potential applications in neurodegenerative diseases .

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